
EB-3P
Overview
Description
EB-3P (1,1′-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bisquinolinium bromide) is a bisquinolinium derivative and a potent inhibitor of choline kinase alpha (ChoKα), an enzyme critical for phospholipid biosynthesis. ChoKα catalyzes the phosphorylation of choline to phosphocholine (PCho), a rate-limiting step in the Kennedy pathway for phosphatidylcholine (PC) synthesis. Elevated ChoKα activity and PC levels are hallmarks of multiple cancers, including hepatocellular carcinoma (HepG2), breast (MCF7), and ovarian cancers, making ChoKα a promising therapeutic target .
This compound demonstrates antiproliferative activity by disrupting lipid homeostasis, inducing apoptosis, and modulating energy-sensing pathways such as AMP-activated protein kinase (AMPK). It inhibits ChoKα with an IC50 of 0.92 ± 0.01 µM and reduces HepG2 cell viability (GI50 = 4.81 ± 1.07 µM) . Its mechanism involves:
Scientific Research Applications
Cancer Cell Metabolism
A study conducted on HepG2 cells demonstrated that EB-3P significantly affects lipid metabolism. The exposure to this compound resulted in:
- Decreased cholesterol biosynthesis : This suggests that targeting lipid metabolism could be a viable strategy in cancer therapy.
- Altered expression of proteins involved in cholesterol homeostasis : The modulation of these proteins indicates potential pathways through which this compound exerts its effects .
Apoptosis Induction
In the same study, this compound was shown to induce apoptosis in HepG2 cells, highlighting its potential as an anti-cancer agent. The compound's ability to lower ChoKα protein levels suggests a mechanism through which it may promote cell death in cancerous cells .
Inhibition of Tumor Growth
Further investigations into the effects of this compound on tumor growth have indicated that it can inhibit proliferation and invasive characteristics of cancer cells. By disrupting lipid metabolism and inducing apoptosis, this compound may enhance the efficacy of existing cancer therapies or serve as a standalone treatment option .
Comparative Analysis Table
Application | Effect | Mechanism |
---|---|---|
Lipid Metabolism Disruption | Decreased phosphatidylcholine synthesis | Inhibition of ChoKα |
Cholesterol Biosynthesis | Reduced cholesterol levels | Modulation of AMPK signaling |
Apoptosis Induction | Increased cell death in cancer cells | Lowering ChoKα protein levels |
Tumor Growth Inhibition | Decreased proliferation and invasiveness | Induction of mitochondrial stress |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying EB-3P-induced apoptosis in hepatocellular carcinoma (HCC) cell lines?
- Methodological Answer : Use flow cytometry with Annexin V/PI staining to differentiate early and late apoptosis stages. Standardize protocols with positive controls (e.g., Staurosporine) and replicate experiments ≥3 times to account for variability. Normalize data to untreated controls and validate with caspase-3/7 activity assays .
Q. How can researchers ensure reproducibility in lipidomic analyses when studying this compound's effects on lipid homeostasis?
- Methodological Answer : Adopt the Bligh & Dyer method for lipid extraction to minimize degradation, paired with LC-MS/MS for profiling. Include internal standards (e.g., deuterated lipids) for quantification. Document solvent ratios, homogenization times, and temperature controls to reduce batch effects .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound cytotoxicity assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance over statistical significance .
Advanced Research Questions
Q. How do this compound and EB-3D exhibit similar apoptotic effects despite structural differences, and what mechanistic studies can resolve this paradox?
- Methodological Answer : Conduct comparative molecular docking simulations to assess binding affinities to choline kinase. Validate with siRNA knockdowns of CHKα/β isoforms in HepG2 cells, followed by lipidomic and transcriptomic profiling to identify differential pathway activation .
Q. What strategies address contradictions in this compound’s efficacy across in vitro vs. in vivo HCC models?
- Methodological Answer : Optimize pharmacokinetic studies using murine xenografts with LC-MS plasma monitoring to assess bioavailability. Correlate tissue-specific lipid perturbations with tumor regression metrics. Consider 3D spheroid co-cultures to mimic in vivo stromal interactions .
Q. How can researchers isolate this compound’s direct lipid-modulating effects from off-target metabolic disruptions?
- Methodological Answer : Employ isotope tracer techniques (e.g., ¹³C-choline) to track phosphatidylcholine synthesis pathways. Pair with CRISPR-Cas9 knockout models of CHKα/β and rescue experiments to confirm specificity. Use metabolomic flux analysis to distinguish primary vs. secondary lipid changes .
Q. What criteria should guide the selection of control groups in this compound studies to minimize confounding variables?
- Methodological Answer : Define controls using the P-E/I-C-O framework:
- Population : HCC cell lines with matched genetic backgrounds.
- Intervention : Vehicle-only (e.g., DMSO) and positive controls (e.g., CHK inhibitors with known mechanisms).
- Comparison : Isogenic CHKα/β knockout lines.
- Outcome : Apoptosis rates and lipidomic profiles .
Q. Data Analysis & Interpretation
Q. How should researchers handle variability in apoptosis quantification when this compound treatment yields overlapping early/late apoptotic populations?
- Methodological Answer : Implement machine learning-based clustering (e.g., t-SNE) on flow cytometry data to improve population discrimination. Validate clusters with caspase activation markers and morphological assays (e.g., TEM). Report gating strategies transparently in supplementary materials .
Q. What are best practices for reconciling discrepancies between this compound’s in vitro potency and clinical trial outcomes?
- Methodological Answer : Perform meta-analyses of preclinical vs. clinical datasets, adjusting for factors like tumor heterogeneity and microenvironmental pressures. Use Bayesian hierarchical models to quantify uncertainty and identify biomarkers predictive of response .
Q. Ethical & Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when using patient-derived HCC models in this compound studies?
- Methodological Answer : Adhere to IRB protocols for informed consent and data anonymization. Document cell line provenance (e.g., ATCC authentication) and disclose conflicts of interest. Follow CONSORT or ARRIVE guidelines for preclinical reporting .
Comparison with Similar Compounds
EB-3P is structurally and functionally compared to other ChoKα inhibitors, including EB-3D, PL48, and MN58b. Key differences are summarized below:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings
This compound vs. EB-3D: Potency: this compound is 3-fold more potent than EB-3D in HepG2 cells (GI50 = 4.81 vs. 14.55 µM) due to stronger quinolinium-mediated ChoKα inhibition and choline uptake blockade (IC50 = 0.14 vs. 1.21 µM) . Lipid Metabolism: this compound causes greater reductions in PC (31% vs. 14%) and cholesterol synthesis, linked to enhanced AMPK activation . Mitochondrial Damage: this compound induces 63–96% ATP depletion vs.
This compound vs. PL48 :
- Structural Modifications : PL48 replaces this compound’s O-atom linker with S-atoms, increasing lipophilicity and antiproliferative potency (GI50 = 0.97 µM in HepG2) .
- Mechanistic Divergence : PL48 disrupts choline transport systems, while this compound primarily targets ChoKα activity and lipid biosynthesis .
This compound vs. MN58b: MN58b (a bispyridinium compound) has superior ChoKα inhibition (IC50 = 0.12 µM) but higher toxicity in normal cells. This compound’s quinolinium structure improves tumor selectivity .
Mechanistic Insights
- AMPK Pathway : this compound and EB-3D activate AMPK via ATP depletion, suppressing cholesterol/TAG synthesis and upregulating pro-apoptotic proteins (e.g., CHOP/GADD153) .
- ER Stress : this compound elevates IRE1α and CHOP levels, triggering caspase-3-independent apoptosis .
- Autophagy Modulation : Both compounds inhibit basal autophagy, exacerbating lipid accumulation and cell death .
Properties
Molecular Formula |
C42H42Br2Cl2N4O2 |
---|---|
Molecular Weight |
865.532 |
IUPAC Name |
1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(7-chloro-4-(pyrrolidin-1-yl)quinolin-1-ium) dibromide |
InChI |
InChI=1S/C42H42Cl2N4O2.2BrH/c43-33-9-15-37-39(45-19-1-2-20-45)17-23-47(41(37)27-33)29-31-5-11-35(12-6-31)49-25-26-50-36-13-7-32(8-14-36)30-48-24-18-40(46-21-3-4-22-46)38-16-10-34(44)28-42(38)48;;/h5-18,23-24,27-28H,1-4,19-22,25-26,29-30H2;2*1H/q+2;;/p-2 |
InChI Key |
CWJKRTWUOVDURL-UHFFFAOYSA-L |
SMILES |
ClC1=CC2=[N+](CC3=CC=C(OCCOC4=CC=C(C[N+]5=C6C=C(Cl)C=CC6=C(N7CCCC7)C=C5)C=C4)C=C3)C=CC(N8CCCC8)=C2C=C1.[Br-].[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EB-3P |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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